molecular formula C14H15N3O3S2 B2773542 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097940-63-9

3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2773542
CAS No.: 2097940-63-9
M. Wt: 337.41
InChI Key: LCPFXKKXLCLWQS-VQHVLOKHSA-N
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Description

3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a pyrrolidine moiety, and a phenylethenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenylethenesulfonyl group through sulfonylation reactions. Common reagents used in these steps include sulfur-containing compounds, amines, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,4-thiadiazole
  • 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,3,5-thiadiazole
  • 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-oxadiazole

Uniqueness

3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-22(19,9-7-12-4-2-1-3-5-12)17-8-6-13(11-17)20-14-10-15-21-16-14/h1-5,7,9-10,13H,6,8,11H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPFXKKXLCLWQS-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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